NET Affinity: (S,S)-IPBM Demonstrates >200-Fold Selectivity for NET Over DAT, Contrasting with Tolerability Profiles of Non-Selective Inhibitors
In direct binding assays using rat brain membranes, the target compound (S,S)-IPBM exhibited a Ki of 0.840 nM for NET (displacement of [3H]nisoxetine) . Its affinity for the dopamine transporter (DAT) was significantly lower, with a Ki of 228 nM (displacement of [3H]GBR), yielding a NET/DAT selectivity ratio of 1:271 . This degree of selectivity is a critical differentiator from less selective NET ligands and is essential for minimizing off-target DAT binding in neuroimaging applications.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio (NET vs. DAT) |
|---|---|
| Target Compound Data | Ki(NET) = 0.840 nM; Ki(DAT) = 228 nM; Selectivity Ratio (NET:DAT) = 1:271 |
| Comparator Or Baseline | Same compound's activity at a secondary target (DAT), establishing an intrinsic selectivity profile. Typical therapeutic NET inhibitors like desipramine have reported NET/DAT selectivity ratios closer to 1:20-1:50. |
| Quantified Difference | The NET affinity is ~271 times stronger than its DAT affinity, indicating a highly favorable selectivity window compared to many classical NET inhibitors. |
| Conditions | Displacement of [3H]nisoxetine (NET) and [3H]GBR (DAT) from rat brain membrane preparations. |
Why This Matters
High NET/DAT selectivity is a primary procurement specification for radioligands to ensure image contrast reflects NET density without confounding DAT signal.
- [1] BindingDB. BDBM50198230: (S)-2-((S)-(2-iodophenoxy)(phenyl)methyl)morpholine (CHEMBL393236). Ki data for NET, SERT, and DAT. View Source
